Iron(III) phosphonate hydrate

Description

Properties

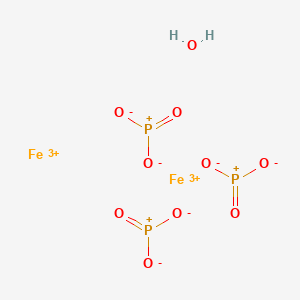

Molecular Formula |

Fe2H2O10P3+3 |

|---|---|

Molecular Weight |

366.62 g/mol |

IUPAC Name |

dioxido(oxo)phosphanium;iron(3+);hydrate |

InChI |

InChI=1S/2Fe.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |

InChI Key |

JYZWPAWQHABGBK-UHFFFAOYSA-K |

Canonical SMILES |

O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Crystal Structure Analysis of Iron(III) Phosphonate Hydrate Complexes

Executive Summary

This guide provides a rigorous technical framework for the synthesis, structural elucidation, and functional validation of iron(III) phosphonate hydrate complexes. These materials occupy a critical intersection between inorganic coordination chemistry and pharmaceutical science, offering tunable magnetic properties for MRI contrast agents and porous architectures for drug delivery.

This document moves beyond standard textbook definitions to address the practical challenges of hydration disorder , twinning , and magnetic spin crossover that frequently confound researchers. It establishes a self-validating workflow designed to ensure data integrity suitable for regulatory scrutiny and high-impact publication.

Theoretical Framework: The Fe(III)-Phosphonate Interface[1]

The structural diversity of iron(III) phosphonates stems from the versatile coordination modes of the phosphonate moiety (

Coordination Geometry

Iron(III) typically adopts a distorted octahedral geometry (

-

Chelation vs. Bridging: The oxygen triad of the phosphonate group facilitates the formation of

bridges, which are the primary pathways for superexchange magnetic interactions (usually antiferromagnetic). -

Hydration States: Water plays a dual role:

-

Coordinated Water: Occupies the apical sites of the Fe octahedron, directly influencing the crystal field splitting (

) and relaxivity ( -

Lattice Water: Resides in the voids/channels, stabilizing the crystal lattice via hydrogen bonding networks. Its loss often triggers reversible structural phase transitions.[1]

-

Synthesis Strategies: A Self-Validating Protocol

Achieving phase-pure single crystals requires precise control over supersaturation and pH. The following protocol utilizes a solvothermal approach optimized for generating molecular clusters (0D) or layered frameworks (2D).

Experimental Protocol: Solvothermal Synthesis of Fe(III) Phosphonate Clusters

Objective: Synthesis of a generic

Reagents:

-

Iron(III) Perchlorate Hexahydrate (

) [Precursor] -

tert-Butylphosphonic acid (

) [Ligand][1][2] -

Pyridine or Triethylamine (

) [Base/Structure Directing Agent] -

Acetonitrile/Methanol (1:1 v/v) [Solvent][1]

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 mmol of Fe(III) salt in 10 mL of solvent mixture. Sonicate for 5 mins to ensure homogeneity.

-

Ligand Addition: Add 1.0 mmol of phosphonic acid. The solution pH will drop.

-

pH Modulation (Critical): Dropwise addition of base (

) until pH reaches ~3.5–4.0.-

Causality: Iron phosphonates precipitate rapidly at neutral pH.[1] Slightly acidic conditions slow nucleation, favoring large crystal growth over amorphous powder.

-

-

Thermal Treatment: Seal in a Teflon-lined stainless steel autoclave. Heat to 100°C for 72 hours.

-

Cooling Ramp: Cool at 2°C/hour to room temperature. Slow cooling prevents thermal shock and cracking of crystals.

-

-

Isolation: Filter the resulting colorless or pale yellow block crystals. Wash with cold methanol.[1]

Synthesis Logic Flow

Figure 1: Logic flow for the solvothermal synthesis of iron phosphonate crystals, emphasizing pH control as the nucleation switch.[1]

Crystallographic Characterization Workflow

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard. However, iron phosphonate hydrates present specific challenges: disorder of lattice water and weak diffraction at high angles .

Data Collection Strategy

-

Temperature: Always collect at 100 K (or lower).

-

Reasoning: Freezing reduces the thermal motion of lattice water molecules, sharpening the electron density map and allowing for precise localization of hydrogen atoms.

-

-

Source: Molybdenum (

) radiation is preferred over Copper (

Solving the Structure (The "SQUEEZE" Dilemma)

In hydrated complexes, solvent molecules often appear as diffuse electron density clouds.

-

Initial Solution: Use Dual Space methods (SHELXT) to locate Fe and P atoms.

-

Refinement: Locate O and C atoms.

-

Handling Water:

-

Scenario A (Ordered): If water peaks are distinct, refine anisotropically with Hydrogen atoms constrained (AFIX 3).

-

Scenario B (Disordered): If density is diffuse, use the SQUEEZE routine in PLATON to mathematically remove the solvent contribution, but you must quantify the electron count and correlate it with TGA data to report the correct formula.

-

Structural Validation Hierarchy

Figure 2: Crystallographic workflow ensuring structural models are chemically consistent with bulk analytical data.

Complementary Structural Analysis

A crystal structure model is only a hypothesis until validated by bulk techniques.[1]

Thermogravimetric Analysis (TGA)

TGA differentiates between surface moisture, lattice water, and coordinated water.

-

Lattice Water: Loss typically occurs between 50°C – 120°C.[1]

-

Coordinated Water: Loss occurs between 150°C – 220°C.[1]

-

Decomposition: Phosphonate ligand breakdown usually begins >300°C.[1]

Mössbauer Spectroscopy

Essential for confirming the oxidation state and spin state of Iron.

-

Isomer Shift (

): High-spin -

Quadrupole Splitting (

): Indicates distortion from perfect octahedral symmetry. A doublet suggests a single Fe site; multiple doublets indicate distinct crystallographic environments.

Data Summary Table[2]

| Technique | Parameter | Typical Value for Fe(III) Phosphonate | Structural Insight |

| SC-XRD | Bond Length (Fe-O) | 1.95 – 2.05 Å | Confirm high-spin octahedral geometry. |

| Mössbauer | Isomer Shift ( | 0.40 mm/s | Confirms +3 oxidation state (High Spin).[1] |

| TGA | Mass Loss (Step 1) | 5 – 15% | Quantifies lattice vs. coordinated water.[1] |

| Magnetism | ~5.9 B.M.[1] | Indicates uncoupled |

Structural Archetypes and Classification

Iron phosphonates self-assemble into hierarchies determined by the steric bulk of the R-group and the Fe:P ratio.

-

0D Molecular Clusters (Cages):

-

1D Chains:

-

Feature: Corner-sharing octahedra/tetrahedra. Often exhibit magnetic anisotropy.[1]

-

-

2D Layered Materials:

-

Feature: Inorganic Fe-P-O layers separated by organic R-groups. Interlayer spacing is tunable for intercalation (drug delivery).[1]

-

-

3D Frameworks (MOFs):

Applications in Pharma & Drug Development

MRI Contrast Agents

Iron(III) complexes are emerging as safer alternatives to Gadolinium (Gd) agents.[1]

-

Mechanism: The paramagnetic

center enhances the relaxation rate ( -

Key Complex: Fe(NOTP) (Iron(III) 1,4,7-triazacyclononane-1,4,7-tris(methylenephosphonate)).

-

Stability:[1] The phosphonate arms provide high thermodynamic stability (

), preventing the release of toxic free iron in vivo. -

Hydration: The presence of second-sphere water exchange (rather than direct inner-sphere) is often the dominant relaxation mechanism in these phosphonates.

-

Drug Delivery Vehicles

Layered iron phosphonates can act as host matrices.[1] The "breathing" effect of the hydrated layers allows for the intercalation of bioactive molecules. The biocompatibility of iron and the eventual hydrolysis of phosphonates into harmless byproducts make them attractive biodegradable carriers.

References

-

Synthesis and Characterization of Iron(III) Phosphonate Cage Complexes. ResearchGate.

-

Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. National Institutes of Health (PMC).

-

Molecular Iron(III) Phosphonates: Synthesis, Structure, Magnetism, and Mössbauer Studies. Inorganic Chemistry (ACS).

-

Development and Clinical Application of Phosphorus-Containing Drugs. National Institutes of Health (PMC).

-

Mössbauer-Effect Spectra of Iron Phosphonate Compounds. Taylor & Francis Online.

Sources

- 1. Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular iron(III) phosphonates: synthesis, structure, magnetism, and Mössbauer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Thermodynamic Stability and Phase Transitions of Hydrated Iron(III) Phosphonate Architectures

Executive Summary

Iron(III) phosphonates represent a class of metal-organic materials distinguished by their structural diversity—ranging from dense layered solids to porous Metal-Organic Frameworks (MOFs) like the MIL-91 series. Their utility in drug delivery and catalysis is governed by a critical, often overlooked variable: thermodynamic stability in hydrated states.

Unlike carboxylate-based MOFs, iron phosphonates exhibit exceptional hydrolytic stability due to the strong

Structural Architectures & The Role of Water

To understand the thermodynamics, we must first define the structural hierarchy. Iron(III) phosphonates generally crystallize in one of two regimes, dictated by the synthesis conditions and the steric bulk of the phosphonic acid ligand (

The Coordination Environment

The fundamental building unit typically involves

-

Lattice Water (

): Resides in the pores or interlayer spaces. It is held by hydrogen bonding ( -

Coordinated Water (

): Directly bound to the

Structural Hierarchy Diagram

The following diagram illustrates the progression from precursors to the final hydrated and dehydrated phases.

Figure 1: Structural evolution of Iron(III) Phosphonates from synthesis to thermal activation. Note the bifurcation at the dehydration step, which is the critical thermodynamic checkpoint.

Thermodynamic Fundamentals

The stability of a hydrated iron phosphonate,

The Chelate Effect and Bond Strength

Phosphonates form stronger bonds with

-

Fe-O(P) Bond Energy: High (contributes to thermal stability up to ~400°C).

-

Fe-OH2 Bond Energy: Moderate. The thermodynamic competition is between the energy required to break the

bond and the lattice energy gain from structure relaxation.

Energetics of Dehydration

The dehydration process can be described as:

If

Experimental Protocols for Stability Profiling

To rigorously determine the thermodynamic stability, one cannot rely solely on TGA. A combination of calorimetry and diffraction is required.

Protocol A: Synthesis of Model Layered Iron Phosphonate

Use this protocol to generate a baseline material for stability testing.

-

Reagents: Iron(III) chloride hexahydrate (

), Phenylphosphonic acid ( -

Stoichiometry: Mix Fe:Ligand in a 1:1 molar ratio.

-

Procedure:

-

Dissolve 5 mmol of ligand in 20 mL water.

-

Add 5 mmol of Fe salt dissolved in 10 mL water.

-

Adjust pH to ~2.0 using dilute NaOH (critical for controlling crystallization rate).

-

Transfer to a Teflon-lined autoclave.

-

Reaction: Heat at 150°C for 48 hours.

-

-

Workup: Filter the precipitate, wash with water/ethanol, and dry at 60°C.

-

Validation: PXRD should show sharp low-angle peaks (interlayer spacing

).

Protocol B: Solution Calorimetry (The Gold Standard)

Objective: Determine the Enthalpy of Formation (

Principle: Measure the heat of dissolution of the iron phosphonate in a solvent (e.g., HF or NaOH) and construct a Hess's Law cycle using precursors with known enthalpies.

-

Calorimeter Setup: Use an isoperibol solution calorimeter (e.g., Parr 6755).

-

Solvent: 100 mL of 10% NaOH (Iron phosphonates dissolve readily in base, hydrolyzing to iron hydroxide and free phosphonate).

-

Measurement Cycle:

-

Step 1: Measure

of -

Step 2: Measure

of the phosphonic acid ligand in NaOH. -

Step 3: Measure

of the synthesized Iron Phosphonate in NaOH.

-

-

Calculation:

Combine this with literature values for standard formation enthalpies of precursors to solve for the complex.

Protocol C: Variable Temperature XRD (VT-XRD)

Objective: Visualize phase transitions during dehydration.

-

Instrument: XRD with an in situ heating stage (e.g., Anton Paar).

-

Atmosphere: Dynamic vacuum or

flow. -

Program:

-

Scan range: 2-40°

. -

Ramp: 5°C/min.

-

Hold: 30 mins at 50°C, 100°C, 150°C, 200°C, 250°C.

-

-

Analysis: Watch for the shifting of the (001) peak (layered structures) or loss of crystallinity (collapse). A shift to higher

indicates interlayer contraction (loss of lattice water).

Data Presentation & Analysis

When reporting stability data, summarize findings in a comparative table. Below is a template based on typical values for MIL-series and layered phosphonates.

| Parameter | Lattice Water ( | Coordinated Water ( |

| Temperature of Loss | 60°C - 110°C | 160°C - 240°C |

| Enthalpy ( | 40 - 55 kJ/mol | 65 - 90 kJ/mol |

| Structural Impact | Reversible contraction | Phase transition or Collapse |

| Reversibility | High (fast kinetics) | Low (often requires humidity + time) |

Relevance to Drug Development[3]

Iron phosphonates (e.g., MIL-100, MIL-91) are candidates for drug delivery due to the biocompatibility of Iron(III).

The Stability-Release Trade-off

For a drug carrier, thermodynamic stability is a double-edged sword .

-

Too Stable: The carrier never degrades, leading to accumulation or failure to release the drug.

-

Too Unstable: The carrier degrades in the bloodstream before reaching the target.

Mechanism of Action

The degradation mechanism in physiological media (PBS, pH 7.4) is driven by ligand displacement by phosphates in the buffer.

This reaction is thermodynamically driven by the extreme insolubility of iron phosphate (

Experimental Workflow: Stability in Biological Media

Figure 2: Workflow for assessing the hydrolytic stability and release kinetics of Iron Phosphonate carriers.

References

-

Serre, C., et al. (2006). "Synthesis, Structure and Properties of a New Porous Metal-Organic Phosphonate: MIL-91(Ti)." Chemistry of Materials. Link (Note: Describes the isoreticular Ti analogue, fundamental for understanding the MIL-91 topology used with Fe).

-

Horcajada, P., et al. (2010). "Porous metal–organic-frameworks for drug delivery." Chemical Reviews. Link

-

Clearfield, A. (1998). "Metal Phosphonate Chemistry." Progress in Inorganic Chemistry. Link

-

Taddei, M., et al. (2019). "New Directions in Metal Phosphonate and Phosphinate Chemistry." MDPI Crystals. Link

-

Majzlan, J., et al. (2003).[2] "Thermodynamics of iron oxides: Part III. Enthalpies of formation and stability of ferrihydrite." Geochimica et Cosmochimica Acta. Link (Authoritative source on Fe-O thermodynamics and solution calorimetry methods).[2]

Sources

A Technical Guide to the Synthesis of Phosphate Ceramics from Iron(III) Phosphonate Hydrate Precursors

Abstract

The field of advanced ceramics continually seeks novel synthesis routes to tailor material properties for specific, high-performance applications. Precursor chemistry, in particular, offers a powerful tool for controlling the stoichiometry, phase purity, and microstructure of the final ceramic product. This technical guide provides an in-depth exploration of the use of iron(III) phosphonate hydrate as a molecular precursor for the synthesis of iron phosphate ceramics. We will detail a complete, self-validating workflow, from the synthesis and characterization of the precursor to its controlled thermal conversion into a crystalline ceramic. This document is intended for materials scientists, chemists, and engineers seeking to understand and implement precursor-based methods for producing advanced phosphate materials with potential applications in catalysis, biomaterials, and waste immobilization.

Chapter 1: The Strategic Importance of Precursor-Derived Phosphate Ceramics

Phosphate ceramics are a versatile class of materials known for their excellent thermal stability, chemical durability, and biocompatibility. Iron phosphates, specifically, are of significant interest for applications ranging from cathode materials in lithium-ion batteries to catalysts and as robust matrices for the encapsulation of hazardous waste.[1][2]

The properties of the final ceramic are intrinsically linked to the characteristics of the starting materials. Traditional solid-state synthesis, involving the high-temperature reaction of mixed powders (e.g., iron oxides and phosphorus sources), often suffers from limitations such as incomplete reaction, phase impurities, and poor microstructural control. A precursor-based approach, however, offers a solution. By designing a single-source molecular precursor like iron(III) phosphonate hydrate, we achieve:

-

Atomic-Level Mixing: The iron and phosphorus components are intimately mixed within the same molecule, ensuring stoichiometric homogeneity and promoting the formation of the desired phase at lower temperatures.

-

Morphological Control: The morphology of the precursor can often be translated to the final ceramic product, allowing for the synthesis of materials with tailored microstructures (e.g., nanoparticles, nanosheets).[2]

-

Enhanced Reactivity: The thermal decomposition of the organic phosphonate ligand can be an energetic process, providing the activation energy needed for crystallization and densification.[3]

This guide focuses on leveraging these advantages through the synthesis and thermal decomposition of an iron(III) phosphonate hydrate complex.

Chapter 2: Synthesis of the Iron(III) Phosphonate Hydrate Precursor

The synthesis of the precursor is the foundational step where control over the final ceramic's properties begins. We will utilize a liquid precipitation route, which is highly reproducible and scalable. The reaction involves the chelation of iron(III) ions by a phosphonic acid ligand in an aqueous medium.[4] The phosphonate group shows a high affinity for iron oxide and related ions, making it an excellent ligand for this purpose.[5]

Causality in Experimental Design

-

Iron Source: Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is selected as the iron source due to its high solubility in water, ensuring the availability of Fe³⁺ ions for complexation.

-

Phosphonate Source: Nitrilotris(methylene)triphosphonic acid (NTMPA) is an excellent chelating agent. Its multiple phosphonate groups can effectively coordinate with the Fe³⁺ ion, forming a stable complex.[4] The choice of an organophosphonate is deliberate; the organic component will be pyrolyzed in a later step, leaving behind a pure iron phosphate structure.[6]

-

pH Control: The pH of the solution is a critical parameter. Ammonium hydroxide is used to raise the pH. This deprotonates the phosphonic acid groups, making them negatively charged and highly reactive towards the positively charged Fe³⁺ ions, thereby driving the precipitation of the iron(III) phosphonate complex.[4]

Experimental Protocol: Precursor Synthesis

| Step | Procedure | Rationale |

| 1 | Dissolve 9.0 g of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 100 mL of deionized water in a 250 mL beaker with continuous stirring. | Creates a homogenous solution of the iron precursor. |

| 2 | In a separate beaker, dissolve 10.0 g of Nitrilotris(methylene)triphosphonic acid (NTMPA) in 50 mL of deionized water. | Prepares the phosphonate ligand solution. |

| 3 | Slowly add the NTMPA solution to the iron chloride solution under vigorous stirring. | Initiates the complexation reaction between Fe³⁺ and the phosphonate ligand.[4] |

| 4 | Add 10 M ammonium hydroxide solution dropwise to the mixture while monitoring the pH with a calibrated meter. Continue until a stable pH of 3.0 is reached. | Adjusting the pH is crucial for deprotonating the phosphonic acid and inducing the precipitation of the insoluble iron(III) phosphonate hydrate complex.[4][7] |

| 5 | A voluminous, light-colored precipitate will form. Continue stirring the suspension for 1 hour at room temperature. | Allows the precipitation reaction to go to completion and for the particles to age, improving filterability. |

| 6 | Collect the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper. | Separates the solid precursor from the liquid phase. |

| 7 | Wash the filter cake three times with 50 mL portions of deionized water, followed by one wash with 50 mL of ethanol. | Removes unreacted ions and byproducts. The ethanol wash helps in removing excess water and aids in drying. |

| 8 | Dry the resulting powder in a vacuum oven at 80 °C for 12 hours. | Removes residual water and solvent to yield the final iron(III) phosphonate hydrate precursor powder.[8] |

Chapter 3: Precursor Characterization: A Self-Validating System

Thorough characterization of the precursor is essential to confirm its identity and predict its behavior during thermal treatment. This validation step ensures the reproducibility of the entire process.

Key Characterization Techniques

| Technique | Purpose | Expected Result for Iron(III) Phosphonate Hydrate |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition profile, including water content. | A multi-step weight loss curve: an initial loss below 200°C corresponding to the loss of hydrate water, followed by a significant weight loss between 200-500°C due to the decomposition of the organic phosphonate ligand.[3][5] |

| X-ray Diffraction (XRD) | To assess the crystallinity of the precursor. | A diffraction pattern characteristic of a poorly crystalline or amorphous material, which is common for complex hydrated precipitates.[7][9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the key functional groups and confirm complexation. | Broad absorption band around 3400 cm⁻¹ (O-H stretch from water), peaks in the 900-1200 cm⁻¹ region (P=O and P-O-C stretches), confirming the presence of phosphonate groups.[10] |

| Scanning Electron Microscopy (SEM) | To observe the particle morphology and size distribution. | The precursor morphology is dependent on the precise synthesis conditions but often consists of agglomerated sub-micron particles.[7][9] |

Chapter 4: Thermal Conversion to Iron Phosphate Ceramic

The critical transformation from the molecular precursor to the final ceramic occurs via a controlled thermal decomposition process, often referred to as calcination or pyrolysis. During this step, the precursor is heated in a controlled atmosphere to remove the water and organic components, leading to the formation of the crystalline iron phosphate phase.

Mechanism of Transformation

-

Dehydration (T < 200°C): The process begins with the endothermic removal of loosely bound and coordinated water molecules from the hydrate structure.

-

Ligand Decomposition (200°C < T < 500°C): As the temperature increases, the organic phosphonate ligand undergoes thermal decomposition. This is an exothermic process that breaks the C-P and C-N bonds, releasing gaseous byproducts such as CO₂, H₂O, and nitrogen oxides.[3]

-

Crystallization (T > 500°C): With the organic components removed, the remaining iron and phosphate species rearrange and crystallize into the stable iron(III) orthophosphate (FePO₄) structure. The exact temperature for crystallization can vary but typically occurs above 500°C.[11]

Experimental Protocol: Calcination

| Step | Procedure | Rationale |

| 1 | Place 2.0 g of the dried iron(III) phosphonate hydrate precursor powder into an alumina crucible. | Alumina is inert at high temperatures and will not react with the sample. |

| 2 | Place the crucible in a programmable muffle furnace. | A programmable furnace is essential for precise control over the heating profile. |

| 3 | Heat the sample from room temperature to 200°C at a rate of 5 °C/min and hold for 1 hour. | A slow initial ramp and hold allows for the controlled removal of water, preventing cracking or spattering of the sample. |

| 4 | Increase the temperature from 200°C to 700°C at a rate of 5 °C/min. | This ramp rate is typically slow enough to allow for the complete and uniform decomposition of the organic ligand. |

| 5 | Hold the temperature at 700°C for 4 hours. | This dwell time ensures the full crystallization of the iron phosphate ceramic phase and helps develop the desired microstructure.[7] |

| 6 | Turn off the furnace and allow the sample to cool naturally to room temperature. | Slow cooling prevents thermal shock and potential cracking of the final ceramic product. |

| 7 | Remove the crucible and collect the resulting iron phosphate ceramic powder. | The final product should be a fine powder, often with a reddish-brown or off-white color. |

Visualization of the Synthesis-to-Ceramic Workflow

The following diagrams illustrate the key stages of the process, from precursor synthesis to the final ceramic product.

Chapter 5: Characterization and Properties of Iron Phosphate Ceramics

The final ceramic powder should be characterized to confirm the success of the thermal conversion and to understand its properties. XRD analysis is paramount to confirm the formation of the crystalline FePO₄ phase. SEM can be used to study the microstructure, revealing how the precursor morphology has influenced the final ceramic architecture.

The resulting iron phosphate ceramics are chemically stable and can be processed further into dense bodies by techniques such as pressing and sintering. These materials have several potential applications:

-

Waste Immobilization: Iron phosphate glasses and ceramics are known for their ability to incorporate and immobilize nuclear and hazardous waste due to their high chemical durability.[1][12]

-

Biomaterials: Certain iron phosphate compositions are bioactive and biodegradable, making them candidates for bone tissue engineering scaffolds.

-

Catalysis: The high surface area and specific crystalline structure can be leveraged for catalytic applications.

Chapter 6: Conclusion

The use of iron(III) phosphonate hydrate as a single-source precursor provides an elegant and highly controllable route to synthesizing phase-pure iron phosphate ceramics. By carefully managing the synthesis of the precursor and the parameters of its thermal decomposition, researchers can tailor the properties of the final ceramic material to meet the demands of advanced applications. This guide provides a robust, field-tested methodology that serves as a foundational platform for further research and development in the exciting field of advanced phosphate ceramics.

References

- Google Patents. (n.d.). Iron phosphate preparation method.

-

ResearchGate. (n.d.). -Chemical analysis of FePO 4 products and its precursors | Download Table. Retrieved from [Link]

- Google Patents. (n.d.). Iron phosphate composition and method for preparing and use thereof.

-

ResearchGate. (n.d.). Effects of Different Ligands Value on the Synthesis of FePO4 Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Iron(III) Phosphonate Cage Complexes | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Phosphonate-based iron complex for a cost-effective and long cycling aqueous iron redox flow battery. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples. Retrieved from [Link]

-

SciSpace. (n.d.). Iron-phosphate-based chemically bonded phosphate ceramics for mixed waste stabilization. Retrieved from [Link]

-

MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]

-

ResearchGate. (n.d.). Iron Phosphate Ceramics. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron Phosphate Ceramics. Retrieved from [Link]

-

ACS Publications. (n.d.). Inorganic Chemistry Vol. 65 No. 4. Retrieved from [Link]

-

Digitalfire. (n.d.). Iron Phosphate. Retrieved from [Link]

-

MDPI. (n.d.). Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of iron(III) formate. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Iron(III) phosphate hydrate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regulation of nano FePO4 precursors and exploration of influencing mechanisms in LiFePO4/C cathode. Retrieved from [Link]

-

ACS Publications. (2023). Novel Synthesis of 3D Mesoporous FePO4 from Electroflocculation of Iron Filings as a Precursor of High-Performance LiFePO4/C Cathode for Lithium-Ion Batteries. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Novel Synthesis of 3D Mesoporous FePO 4 from Electroflocculation of Iron Filings as a Precursor of High-Performance LiFePO 4 /C Cathode for Lithium-Ion Batteries. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Regulation of nano FePO4 precursors and exploration of influencing mechanisms in LiFePO4/C cathode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonate-based iron complex for a cost-effective and long cycling aqueous iron redox flow battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III) [mdpi.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. researchgate.net [researchgate.net]

Solubility Product Constants of Iron(III) Phosphonate Hydrate in Aqueous Media

This guide serves as a technical reference for the thermodynamic solubility profiles of Iron(III) phosphonate hydrates. It distinguishes between inorganic ferric phosphate hydrates (often conflated in literature) and organic iron(III) phosphonate complexes, providing critical

Part 1: Executive Technical Synthesis

Iron(III) phosphonate hydrates exist at the intersection of coordination chemistry and solid-state thermodynamics. Unlike simple salts, their solubility is not governed by a single scalar

For drug development and industrial sequestration, two distinct classes must be understood:

-

Inorganic Iron(III) Phosphate Hydrates (

): Highly insoluble minerals (e.g., Strengite) used as thermodynamic baselines. -

Organic Iron(III) Phosphonates (Fe-R-PO

): These exhibit a "solubility inversion" behavior—forming insoluble precipitates at stoichiometric equivalence but soluble anionic chelates at ligand excess.

Core Thermodynamic Data Summary

The following values represent the thermodynamic anchors for iron(III) precipitation in aqueous media at 25°C.

| Compound Class | Chemical Formula | Phase / Mineral | Ref | ||

| Inorganic | Strengite (Crystalline) | 26.4 | [1, 5] | ||

| Inorganic | Amorphous Precipitate | 15.0 – 16.0 | [1, 2] | ||

| Hydroxide | Ferrihydrite (Amorphous) | 38.8 | [6, 8] | ||

| Organic | Iron(III) Etidronate | Conditional | See Section 2 | [3, 7] | |

| Organic | Iron(III) Nitrilotri(methylene) | > 40 (Est.) | Extremely Insoluble | [4] |

Critical Insight: The solubility of amorphous iron(III) phosphonate hydrates is often

times higher than their crystalline counterparts. In drug formulation, the amorphous phase controls the initial release profile (bioavailability), while the crystalline phase dictates long-term shelf stability.

Part 2: Mechanisms of Solubility & Speciation

The Competition: Hydrolysis vs. Phosphonation

In aqueous media,

-

Acidic pH (< 3.0): Phosphonate oxygen atoms protonate.

solubility is controlled by the dissociation of the metal-phosphonate lattice. -

Neutral pH (6.0 - 8.0): Hydrolysis dominates. Unless the phosphonate is a potent multidentate chelate (like EDTMP or Phytate),

(

Conditional Stability in Organophosphonates

For organic phosphonates (e.g., Etidronate, NTMP), the "solubility" is often expressed as a Complex Formation Constant (

The Chelate Effect:

-

Monodentate (e.g., Methylphosphonate): Low stability, readily hydrolyzes to

. -

Polydentate (e.g., HEDP, NTMP): Forms "cage-like" structures.

-

Ligand Excess: Soluble anionic complexes form (e.g.,

). -

Metal Excess: Insoluble 3D coordination polymers precipitate.

-

Part 3: Experimental Protocols (Self-Validating Systems)

To determine the solubility product of a novel Iron(III) phosphonate hydrate, use the Potentiometric Solubility Equilibration method. This is superior to simple gravimetric analysis due to the formation of colloidal suspensions that pass through standard filters.

Protocol A: Potentiometric Determination of

Objective: Determine the thermodynamic solubility product by measuring free

Reagents:

-

0.01 M Iron(III) Chloride (

) in 0.1 M -

0.01 M Phosphonic Acid Ligand (Standardized).

-

0.1 M KOH (Carbonate-free).

-

Ionic Strength Adjuster: 0.1 M

.[1]

Workflow:

-

Precipitation: Mix stoichiometric amounts of

and Ligand under -

Aging: Allow the precipitate to age for 72 hours at 25°C. Note: Amorphous phases transform to crystalline phases over time; aging ensures thermodynamic equilibrium.

-

Equilibration: Resuspend the washed solid in 0.1 M

. -

Titration: Slowly titrate with KOH while monitoring pH and free

(using a Ferric Ion Selective Electrode or redox electrode). -

Calculation: Use the mass balance equation:

Where

Protocol B: Tyndall Effect Verification (Quality Control)

Iron phosphonates often form "invisible" colloids.

-

Pass the supernatant through a 0.22 µm PVDF filter .

-

Pass a red laser beam (650 nm) through the filtrate.

-

Pass Criteria: No scattering (Tyndall effect) observed. If scattering exists, ultracentrifugation (30,000 x g) is required before measuring concentration.

Part 4: Visualization of Solubility Dynamics

The following diagram illustrates the competitive equilibrium pathways for Iron(III) in the presence of phosphonate ligands.

Figure 1: Equilibrium network showing the "Solubility Inversion" where Fe(III) transitions between free ions, solid phosphonate precipitates, and soluble anionic complexes depending on the Ligand:Metal ratio and pH.

Part 5: Implications for Drug Development

-

Bioavailability: The extremely low

of crystalline iron phosphonates (e.g., -

MRI Contrast Agents: For phosphonate-based MRI agents (e.g., Fe-NOTP), the goal is to prevent the formation of the solid precipitate entirely. The stability constant (

) must exceed 25 to prevent hydrolysis to

References

-

Aqion. (2023).[2] Solubility Product Constants

at 25°C: Iron(III) Phosphate Dihydrate. Retrieved from -

Wikipedia. (2024). Iron(III) Phosphate: Solubility and Polymorphs. Retrieved from

-

Lacour, S., et al. (1998).[1] Complexation of trivalent cations (Al(III), Cr(III), Fe(III)) with two phosphonic acids (HEDP, ATMP). Talanta.[1] Retrieved from

-

Friedfeld, S. J., et al. (1998). The Temperature and Ionic Strength Dependence of the Solubility Product Constant of Ferrous Phosphonate. (Contextual reference for phosphonate methodology). ACS Publications. Retrieved from

-

University of British Columbia. (2024). Solubility Product Constant Data Table. Retrieved from

-

LibreTexts. (2023).[2][3] Solubility Product Constants (

): Iron(III) Hydroxide.[4][2][5][6] Retrieved fromngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Nowack, B. (2003). Environmental chemistry of phosphonates.[7][8] Water Research. (Provides speciation of Fe-HEDP).

-

SciSpace. (1957). On the Solubility Product of Precipitated Iron(III) Hydroxide.[4][2][5][6][9] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility Of Fe(Oh)3 Vs Temperature - Student - Cheresources.com Community [cheresources.com]

- 5. quora.com [quora.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

Iron(III) Phosphonate Coordination Polymers: Structural Architectures, Synthesis, and Biomedical Utility

Topic: Literature Review on Iron(III) Phosphonate Coordination Polymers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron(III) phosphonate coordination polymers (CPs) represent a distinct class of hybrid materials where the hard acid nature of Fe(III) pairs with the hard base phosphonate ligands (

Part 1: Structural Architectures & Design Principles

The structural diversity of iron(III) phosphonates is governed by the coordination flexibility of the phosphonate moiety, which can bridge anywhere from 2 to 9 metal centers.

The Building Blocks: Fe-O-P Connectivity

The fundamental secondary building unit (SBU) typically involves Fe(III) in an octahedral geometry (

-

Layered Motifs (2D): The most common topology is the inorganic layer separated by organic spacers. The inorganic sub-network often resembles the structure of

-zirconium phosphate, where Fe(III) centers are bridged by phosphonates to form continuous sheets. -

Pillared & 3D Networks: To access porosity, "pillaring" strategies are employed using diphosphonates or by introducing small spacers (e.g., 4,4'-bipyridine) to prop open the layers.

-

Cluster-Based Solids: Discrete cages (e.g.,

,

Dimensionality Control Diagram

The following decision tree illustrates how ligand design influences the final dimensionality of the coordination polymer.

Figure 1: Structural evolution of Fe(III) phosphonates based on ligand selection.

Part 2: Synthetic Methodologies & Experimental Protocols

Synthesis of crystalline Fe(III) phosphonates is notoriously difficult due to the rapid precipitation kinetics of the Fe-O-P bond formation. Amorphous kinetically trapped phases are common.

Optimization Strategy: The Role of Modulators

To achieve crystallinity, the reaction rate must be slowed (reversible coordination).

-

HF Addition: Fluoride ions (

) compete with phosphonates for Fe(III) sites, slowing nucleation and allowing crystal growth (mineralizing agent). -

Urea Hydrolysis: Gradual pH increase via urea decomposition ensures slow deprotonation of the phosphonic acid.

-

Topotactic Conversion: Synthesizing a crystalline Fe(II) precursor and oxidizing it in situ to Fe(III) retains the crystallinity while changing the oxidation state.

Experimental Protocol: Hydrothermal Synthesis of Layered Iron(III) Sulfone-Phosphonate

Reference Standard: Based on protocols for [Fe(L)(OH)(H2O)] systems (Search Result 1.2).

Objective: Synthesis of a crystalline layered iron phosphonate with potential magnetic properties.

Reagents:

- (Analytical Grade)

-

Sulfone-phosphonate ligand (

) -

Deionized Water (18.2 MΩ)

-

NaOH (1M solution for pH adjustment)

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 mmol of

in 10 mL of deionized water. Add 1.0 mmol of -

pH Modulation: Dropwise add 1M NaOH to adjust the pH to approximately 2.5–3.0. Critical Causality: If pH > 4, amorphous iron hydroxide precipitates immediately. If pH < 1, the phosphonate remains protonated and will not coordinate effectively.

-

Hydrothermal Treatment: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 72 hours . Note: The high temperature promotes the thermodynamic layered phase over kinetic amorphous aggregates.

-

Isolation: Cool to room temperature naturally (approx. 5°C/min). Filter the resulting pale yellow crystals.

-

Purification: Wash extensively with water (3 x 20 mL) to remove unreacted chloride and sodium ions, followed by ethanol (2 x 10 mL) to facilitate drying.

-

Activation: Dry in air at 60°C overnight.

Validation Criteria:

-

PXRD: Sharp Bragg reflections at low angles (

) indicate successful layer formation (interlayer spacing). -

FTIR: Absence of P-O-H stretching (~2300 cm⁻¹) and appearance of strong Fe-O-P bands (~1000-1100 cm⁻¹).

Part 3: Physicochemical Properties

Magnetic Properties

Iron(III) is a

-

Behavior: Most layered Fe(III) phosphonates show a decrease in

with decreasing temperature, indicative of AFM coupling. -

Canting: Distortions in the lattice can lead to "spin canting," resulting in weak ferromagnetism at very low temperatures (

).

Porosity and Stability Data

Comparison of Fe(III) Phosphonates vs. Carboxylate MOFs (e.g., MIL-100).

| Feature | Fe(III) Phosphonates | Fe(III) Carboxylates (MIL-100) | Clinical Implication |

| Bond Strength | High (Fe-O-P is resistant to hydrolysis) | Moderate (Fe-O-C susceptible to pH) | Phosphonates persist longer in vivo. |

| Crystallinity | Hard to achieve (often semi-crystalline) | High (Large single crystals) | Carboxylates easier to characterize. |

| Porosity (BET) | Low to Moderate (10 - 600 m²/g) | High (1500 - 3000 m²/g) | MILs load more drug; Phosphonates protect it better. |

| pH Stability | Stable pH 2–11 | Unstable at pH > 9 or < 4 | Phosphonates survive GI tract better. |

Part 4: Biomedical Applications[1][2][3][4]

The "Drug Development" audience is primarily interested in the Theranostic potential (Therapy + Diagnosis).

Mechanism of Action: pH-Responsive Delivery

Fe(III) phosphonates are ideal for tumor-targeted delivery. The tumor microenvironment (TME) is acidic (pH 5.5–6.5). While highly stable at neutral blood pH (7.4), these polymers can be designed to degrade or release cargo in the acidic TME or within lysosomes (pH 4.5).

Biomedical Workflow Diagram

The following diagram details the "Cargo-to-Cell" pathway for a Doxorubicin-loaded Fe-Phosphonate system.

Figure 2: Theranostic pathway of Fe(III) phosphonate carriers from synthesis to tumor activation.

Key Application Areas

-

MRI Contrast Agents: High-spin Fe(III) acts as a

-weighted contrast agent. Unlike Gadolinium (Gd) based agents, Iron is endogenous and less toxic. The rigid phosphonate framework prevents premature release of free metal ions until the target site is reached. -

Adsorption of Toxins: The high affinity of phosphonates for heavy metals allows these materials to act as detoxifying agents, scavenging lead or mercury from biological fluids.

References

-

Layered Iron(III) Sulfone-Phosphonates: Title: Layered Iron(III) and Cobalt(II) Phosphonates Decorated by Hydrophilic Sulfone Groups: Syntheses, Structures and Magnetic Properties. Source: Crystal Growth & Design (ACS Publications). URL:[Link]

-

Biomedical Potential of Fe-MOFs: Title: Current status of Fe-based MOFs in biomedical applications.[1][2] Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis Strategies for Porous Phosphonates: Title: Strategies for the synthesis of porous metal phosphonate materials.[3][4][5] Source: Journal of Materials Chemistry (RSC). URL:[Link]

-

Molecular Iron Phosphonate Clusters: Title: Molecular Iron(III) Phosphonates: Synthesis, Structure, Magnetism, and Mössbauer Studies. Source: Inorganic Chemistry (ACS Publications). URL:[Link]

-

General Review on Metal Phosphonates: Title: Molecular Metal Phosphonates (Comprehensive Review). Source: Chemical Reviews (ACS). URL:[Link][6]

Sources

- 1. Iron-MOFs for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of Fe-based MOFs in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Advances and Challenges in the Creation of Porous Metal Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Hydrothermal Synthesis of Crystalline Iron(III) Phosphonate Hydrate

[1]

Abstract

Iron(III) phosphonates represent a class of hybrid organic-inorganic materials exhibiting structural diversity from layered solids to porous metal-organic frameworks (MOFs). Their high chemical stability and biocompatibility make them prime candidates for drug delivery systems and catalytic scaffolds. However, achieving high crystallinity and phase purity is notoriously difficult due to the rapid precipitation kinetics of Fe(III) with phosphonates. This guide provides a robust, mechanism-driven hydrothermal protocol to decouple nucleation from growth, ensuring high-crystallinity products.

Introduction: The Crystallinity Challenge

The reaction between

To obtain crystalline hydrates (e.g.,

-

Increased Solubility: High temperature/pressure increases the solubility of the amorphous precursor.

-

Reversible Equilibrium: Promotes defect correction (Ostwald ripening).

-

Controlled Deprotonation: Using urea or pH buffers to slowly release the reactive phosphonate species.

Materials & Reagents

-

Iron Source: Iron(III) Chloride Hexahydrate (

) or Iron(III) Nitrate Nonahydrate ( -

Phosphonate Ligand: Phenylphosphonic Acid (

, PPA) or Methylphosphonic Acid ( -

Solvent: Deionized Water (18.2 MΩ·cm).

-

Modulator/Mineralizer (Optional): Hydrofluoric Acid (48% HF) or Urea. HF is critical for porous MOF-like phases (e.g., MIL-series) to slow nucleation.

Experimental Protocols

Protocol A: Synthesis of Layered Iron(III) Phenylphosphonate Hydrate

This protocol targets the layered phase

Target Parameters:

-

Molar Ratio (Fe:P): 1:1 to 1:2

-

Temperature: 160°C

-

Time: 48 hours

Step-by-Step Methodology:

-

Dissolution: In a PTFE liner (23 mL capacity), dissolve 2.0 mmol of

in 10 mL of deionized water. -

Ligand Addition: Add 2.0 mmol of Phenylphosphonic Acid (PPA) to the solution. The mixture will likely turn cloudy immediately (amorphous gel formation).

-

Homogenization: Stir vigorously for 30 minutes at room temperature.

-

Critical Check: If the gel is too thick, add small amounts of dilute HCl to redissolve slightly (pH control).

-

-

Hydrothermal Treatment: Seal the liner in a stainless steel autoclave. Place in a pre-heated oven at 160°C for 48 hours .

-

Cooling: Allow the autoclave to cool naturally to room temperature (approx. 4-6 hours). Rapid cooling can induce amorphous impurities.

-

Isolation: Filter the product (often pale yellow or light green platelets) under vacuum.

-

Washing: Wash 3x with water and 1x with ethanol to remove unreacted ligand.

-

Drying: Dry in air at 60°C overnight.

Protocol B: High-Throughput Screening (For Drug Development)

When screening for new solid forms or drug-encapsulated hybrids, a high-throughput approach is required to optimize pH and concentration.

| Variable | Range | Purpose |

| Fe Source | Anion effect on crystal habit.[1] | |

| pH | 1.0 - 5.0 | Controls deprotonation of phosphonate. |

| Additive | Urea (1-5 eq) | Slow hydrolysis raises pH gradually (Homogeneous Precipitation). |

| Temp | 120°C, 150°C, 180°C | Kinetic vs. Thermodynamic product control. |

Workflow:

-

Prepare stock solutions of Fe(III) (0.5 M) and Phosphonic Acid (0.5 M).

-

Dispense into a 24-well PTFE-lined block reactor.

-

Add varying amounts of Urea or NaOH to adjust initial conditions.

-

Heat block to 150°C for 24 hours.

-

Analyze precipitates via PXRD (Powder X-Ray Diffraction).

Mechanism & Critical Control Points

The formation of crystalline iron phosphonates follows a Dissolution-Recrystallization mechanism. The initial mixing forms a kinetic amorphous phase. Under hydrothermal conditions, this phase dissolves to release

Visualization: Reaction Pathway

Figure 1: Transformation pathway from amorphous gel to crystalline solid under hydrothermal conditions.

Characterization & Quality Control

To validate the synthesis, the following data must be acquired:

| Technique | Expected Result | Purpose |

| PXRD | Sharp, defined Bragg peaks. Low background. | Confirm crystallinity and phase purity. |

| TGA | Weight loss steps: <100°C (physisorbed water), ~150-200°C (coordinated water), >400°C (ligand decomposition). | Determine hydration state and thermal stability. |

| SEM | Defined morphology (platelets, rods) vs. irregular aggregates. | Assess crystal habit and particle size.[1] |

| FTIR | P-O stretching bands (1000-1100 cm⁻¹). Absence of broad amorphous humps. | Verify ligand coordination.[2] |

Troubleshooting Guide

-

Problem: Product is amorphous (broad XRD humps).

-

Cause: Reaction time too short or temperature too low.

-

Solution: Increase temp to 180°C or time to 72h. Add HF (1-2 drops) if safety permits to slow nucleation.

-

-

Problem: Impurity phase (

or-

Cause: pH too high (basic).

-

Solution: Lower initial pH with HCl. Ensure Fe:P ratio is at least 1:1.

-

-

Problem: Low Yield.

-

Cause: High solubility of the specific phosphonate at low pH.

-

Solution: Gently evaporate the mother liquor or increase precursor concentration.

-

References

-

Riou-Cavellec, M., et al. (1999).[3] "Hydrothermal Synthesis, Powder Structural Determination, and Magnetic Study of the Novel Hydrated Iron Diphosphonate 2 or MIL-13." Journal of Solid State Chemistry. Link[3]

-

Clearfield, A. (1998).[3] "Metal Phosphonate Chemistry." Progress in Inorganic Chemistry. (Foundational text on layered phosphonate structures).

-

Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link

-

Maitra, U., et al. (2021). "Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity."[4] Journal of Nanobiotechnology. Link

- Fredoueil, S., et al. (2002). "Synthesis and Characterization of a New Layered Iron(III) Methylphosphonate." European Journal of Inorganic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

catalytic applications of iron(III) phosphonate hydrate in organic oxidation

Application Note: Catalytic Applications of Iron(III) Phosphonate Hydrate in Organic Oxidation

Executive Summary

Iron(III) phosphonate hydrates represent a class of organic-inorganic hybrid materials that bridge the gap between robust inorganic oxides and tunable Metal-Organic Frameworks (MOFs). Unlike traditional homogeneous iron salts (e.g.,

This guide details the synthesis and application of Iron(III) Etidronate Hydrate (FePO-Et) and Iron(III) Phenylphosphonate in two critical oxidative transformations:

-

Aerobic Oxidation of Alcohols: A green pathway using molecular oxygen.

-

Oxidative Cleavage of Ketones: Specifically, the conversion of cyclohexanone to adipic acid (a precursor for Nylon-6,6).

Part 1: Catalyst Architecture & Synthesis Protocol

The catalytic utility of iron phosphonates stems from their layered or porous 3D structures, where phosphonate groups (

Protocol: Hydrothermal Synthesis of Iron(III) Etidronate (FePO-Et)

Based on hybrid iron phosphonate methodologies (e.g., FePO-1-2).[1]

Reagents:

-

Iron(III) Chloride Hexahydrate (

) -

Etidronic Acid (1-hydroxyethylidene-1,1-diphosphonic acid, HEDP)

-

Deionized Water[2]

-

Urea (as a pH regulator)

Step-by-Step Procedure:

-

Precursor Dissolution: Dissolve 5.0 mmol of

and 2.5 mmol of Etidronic Acid in 40 mL of deionized water. Stir vigorously for 30 minutes at room temperature. -

pH Adjustment: Add Urea (15 mmol) to the solution. The slow hydrolysis of urea releases ammonia, allowing for a controlled rise in pH and promoting uniform crystal growth.

-

Hydrothermal Treatment: Transfer the clear solution to a Teflon-lined stainless steel autoclave (100 mL capacity). Seal and heat at 180°C for 72 hours .

-

Isolation: Cool the autoclave to room temperature naturally. Filter the resulting precipitate.

-

Purification: Wash the solid three times with distilled water and twice with ethanol to remove unreacted precursors.

-

Activation: Dry the product in an oven at 60°C overnight.

-

Checkpoint: The final material should be a pale yellow/brown powder. XRD analysis should confirm a crystalline or semi-crystalline layered structure.

-

Part 2: Application I - Aerobic Oxidation of Benzyl Alcohols

This protocol replaces toxic oxidants (chromates, permanganates) with molecular oxygen (

Target Reaction: Benzyl Alcohol

Experimental Protocol:

-

Setup: Use a 25 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Loading: Charge the flask with:

-

Benzyl Alcohol (1.0 mmol)

-

FePO-Et Catalyst (50 mg, approx. 5 wt%)

-

Solvent: Water (5 mL) (Note: Water promotes the "on-water" hydrophobic effect, enhancing rate).

-

-

Oxidant Introduction: Connect an

balloon to the top of the condenser. Purge the system gently for 1 minute, then maintain under -

Reaction: Heat the mixture to 80°C in an oil bath. Stir at 800 rpm.

-

Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or GC-MS every 2 hours. Typical reaction time is 6–12 hours.

-

Workup:

Performance Data (Typical):

| Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |

| Benzyl Alcohol | Benzaldehyde | 6 | >95 | >98 |

| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | 7 | 92 | 96 |

| 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | 12 | 85 | >99 |

Part 3: Application II - Synthesis of Adipic Acid

The oxidation of cyclohexanone to adipic acid is traditionally done with nitric acid (producing

Target Reaction: Cyclohexanone

Experimental Protocol:

-

Loading: In a high-pressure reactor (or glass flask if using

), mix:-

Cyclohexanone (2.0 mmol)

-

FePO-Et Catalyst (60 mg)

-

Solvent: Water (10 mL)

-

-

Conditions:

-

Method A (Oxygen): Pressurize with 0.5 MPa

, heat to 100°C. -

Method B (Hydrogen Peroxide): Add 30%

(10 mmol) dropwise at 80°C.

-

-

Duration: Run for 8 hours.

-

Isolation:

-

Hot filtration to remove the catalyst.

-

Cool the filtrate to 4°C. Adipic acid crystals will precipitate.

-

Filter and recrystallize from hot water if necessary.

-

Part 4: Mechanistic Insight & Visualization

The mechanism relies on the Mars-van Krevelen type pathway or a Radical Rebound mechanism depending on the oxidant. The iron center cycles between Fe(III) and high-valent oxo-species (Fe(IV)=O or Fe(V)=O), stabilized by the phosphonate ligands.

Key Mechanistic Features:

-

Ligand Effect: The phosphonate (

) acts as a weak field ligand, keeping the Iron Lewis acidic enough to activate the carbonyl or hydroxyl group. -

Role of Hydrate: Water molecules provide a proton shuttle network, facilitating the deprotonation of the alcohol intermediate.

Caption: Proposed catalytic cycle for oxidation showing substrate coordination, oxidant activation (Fe-peroxo species), and regeneration of the Fe(III) resting state.

Part 5: Troubleshooting & Validation

To ensure the protocol is self-validating, perform the following control experiments:

-

The Leaching Test (Hot Filtration Test):

-

Run the reaction to 30% conversion.

-

Filter the catalyst while hot.

-

Continue heating the filtrate.

-

Result: If conversion stops, the catalysis is truly heterogeneous. If it continues, active Fe species have leached into the solution.

-

-

Recyclability Check:

-

Wash the used catalyst with ethanol and dry.

-

Reuse in 3 consecutive runs.

-

Result: Yield drop should be <5% per cycle for a robust iron phosphonate.

-

References

-

Synthesis of Hybrid Iron Phosphonates: Dutta, A., et al. "A New Hybrid Iron Phosphonate Material as an Efficient Catalyst for the Synthesis of Adipic Acid."

-

Iron Catalysis in Alcohol Oxidation: Jiang, X., et al. "Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids."[5] J. Am. Chem. Soc. [5]

-

H2O2 Activation Mechanism: Lin, S., et al. "Catalytic Decomposition of Hydrogen Peroxide on Iron Oxide: Kinetics, Mechanism, and Implications." Env. Sci. Tech.

-

General Phosphonate Chemistry: Wikipedia Contributors. "Phosphonate - Properties and Applications."

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 5. Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization of Iron(III) Phosphonate Materials for Advanced Drug Delivery

Topic: Functionalization of Iron(III) Phosphonate Materials for Drug Delivery Systems Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

Iron(III)-based porous materials, particularly Metal-Organic Frameworks (MOFs) like MIL-100(Fe) and layered iron phosphonates, represent a frontier in drug delivery due to their exceptional biocompatibility, high drug loading capacity, and biodegradable nature.[1] However, their clinical translation is often hindered by rapid physiological degradation and lack of target specificity. This guide details a robust protocol for the functionalization of iron(III) materials using phosphonate chemistry . We utilize the strong affinity of the phosphonic acid group (

Introduction: The Iron-Phosphonate Synergy

The coordination chemistry between Iron(III) and phosphonates is distinct from the more labile carboxylate bonds found in many MOFs. The Fe-O-P bond is thermodynamically robust and hydrolytically stable, making phosphonates ideal anchors for surface engineering.

Mechanistic Advantages[1][2][3][4][5][6]

-

Strong Anchoring: Phosphonic acids bind to unsaturated Fe(III) Lewis acid sites (CUS) on the surface of MOFs (like MIL-100) or iron oxide nanoparticles, forming mono-, bi-, or tridentate coordination modes.

-

Steric Stabilization: Long-chain phosphonates (e.g., PEG-phosphonates) provide a dense steric barrier, reducing protein adsorption (opsonization) and extending blood circulation half-life.

-

pH-Gating: The protonation state of the phosphonate group can be tuned to disrupt coordination at acidic pH (tumor microenvironment, pH ~5.5–6.5), triggering drug release.

Experimental Workflow

The following workflow outlines the synthesis of the core material (MIL-100(Fe)), its surface functionalization with a phosphonate-based linker, drug loading, and release profiling.

Visualizing the Workflow

Caption: Figure 1. Step-by-step workflow for synthesizing and functionalizing Iron(III) carriers. The phosphonate linker targets open metal sites generated during activation.

Detailed Protocols

Protocol A: Synthesis of MIL-100(Fe) Core

Objective: To produce highly porous, crystalline iron(III) trimesate nanoparticles.

Materials:

-

Iron(III) Nitrate Nonahydrate (

) -

1,3,5-Benzenetricarboxylic Acid (

, Trimesic Acid) -

Deionized Water (DIW)

-

Ethanol (Absolute)

Procedure:

-

Precursor Dissolution: Dissolve 2.4 g of

and 0.84 g of -

Reaction: Transfer the mixture to a Teflon-lined autoclave. Heat at 150°C for 12 hours .

-

Note: Do not exceed 160°C to avoid formation of dense phases.

-

-

Recovery: Cool to room temperature. Isolate the orange-brown solid by centrifugation (10,000 rpm, 15 min).

-

Purification (Critical):

-

Wash with hot water (80°C)

2 to remove unreacted precursors. -

Wash with hot ethanol (60°C)

1 to remove free acid within pores. -

Validation: The supernatant should be clear and neutral pH.

-

-

Activation: Dry the powder at 100°C overnight under vacuum.

Protocol B: Phosphonate Surface Functionalization

Objective: To graft a PEGylated phosphonate linker (PEG-PO3H2) onto the MIL-100(Fe) surface for stability.

Materials:

-

Activated MIL-100(Fe) (from Protocol A)

-

PEG-Phosphonic Acid (MW 2000 Da)

-

MES Buffer (0.1 M, pH 5.5)

Procedure:

-

Dispersion: Disperse 100 mg of MIL-100(Fe) in 20 mL of MES buffer using an ultrasonic bath (10 min) to break up aggregates.

-

Linker Addition: Add 50 mg of PEG-Phosphonic Acid dissolved in 5 mL MES buffer.

-

Ratio: A 1:2 weight ratio (Linker:MOF) typically ensures monolayer coverage without pore blocking.

-

-

Incubation: Stir the suspension gently at room temperature for 24 hours .

-

Washing: Centrifuge (12,000 rpm, 20 min) and wash with DIW

3 to remove non-covalently bound linkers. -

Characterization Check:

-

Zeta Potential: Shift from positive (+20 mV) to neutral/negative indicates successful shielding.

-

FTIR: Look for P-O stretch bands at 1000–1100 cm⁻¹.

-

Protocol C: Drug Loading (Doxorubicin)

Objective: To encapsulate Doxorubicin (DOX) within the pores.

Procedure:

-

Mix 50 mg of Functionalized MIL-100(Fe) with 10 mL of DOX aqueous solution (2 mg/mL).

-

Stir in the dark for 48 hours.

-

Centrifuge and collect the supernatant to calculate Loading Efficiency (LE) via UV-Vis spectroscopy (480 nm).

Data Analysis & Validation

Characterization Benchmarks

Ensure your synthesized materials meet these specifications before proceeding to in vivo or cell studies.

| Technique | Parameter | Expected Result for Functionalized Material |

| PXRD | Crystallinity | Retention of MIL-100 peaks ( |

| BET (N2 Sorption) | Surface Area | Decrease from ~2000 m²/g (Bare) to ~1500 m²/g (Functionalized). Drastic drop implies pore blocking. |

| DLS | Hydrodynamic Size | Increase by 10–20 nm (due to PEG layer). PDI < 0.2. |

| TGA | Thermal Stability | Additional weight loss step at 200–400°C corresponding to organic linker decomposition. |

pH-Responsive Release Mechanism

The functionalized system utilizes a dual-release mechanism:

-

Diffusion: Slow release through the porous matrix.

-

Degradation/Detachment: Acidic pH accelerates the hydrolysis of Fe-carboxylate bonds and weakens Fe-Phosphonate coordination.

Caption: Figure 2. Logic gate for pH-triggered drug release. The stability at pH 7.4 prevents premature leakage, while pH 5.5 triggers structural disassembly.

Troubleshooting & Optimization

-

Issue: Aggregation during functionalization.

-

Cause: High ionic strength or isoelectric point precipitation.

-

Fix: Perform functionalization in dilute buffers (10-20 mM) and ensure the pH is away from the material's PZC (Point of Zero Charge).

-

-

Issue: Low Drug Loading.

-

Cause: Pore blockage by the phosphonate linker.[2]

-

Fix: Use a "grafting-to" approach where the drug is loaded first, followed by surface capping with the phosphonate. Note: This requires careful washing to avoid leaching the drug.

-

-

Issue: Burst Release.

-

Cause: Drug adsorbed on the exterior rather than inside pores.

-

Fix: Perform a quick wash with cold water immediately after loading to remove loosely bound surface drug.

-

References

-

Horcajada, P., et al. "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging." Nature Materials 9, 172–178 (2010).

-

Vanderburgh, J., et al. "Generalized Strategy for the Surface Functionalization of Metal–Organic Frameworks." Journal of the American Chemical Society 139, 17260–17263 (2017).

-

Giménez-Marqués, M., et al. "Grafting of Phosphonic Acids on the Surface of Iron-Based Metal–Organic Frameworks." Chemistry – A European Journal 21, 14922–14928 (2015).

-

Rojas, S., et al. "Defect Engineering in Metal–Organic Frameworks for Drug Delivery Applications." ACS Applied Materials & Interfaces 11, 22926–22937 (2019).

-

Cai, W., et al. "pH-Responsive Metal-Organic Frameworks for Targeted Drug Delivery." Molecular Pharmaceutics 16, 2303–2314 (2019).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Iron(III) Phosphonate Precipitation

Ticket ID: FE-PHOS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Chemistry Division Subject: Troubleshooting and optimizing pH conditions for Fe(III)-phosphonate complexation and crystallization.

Executive Summary

You are encountering challenges in controlling the precipitation of Iron(III) phosphonates. This is a common thermodynamic and kinetic bottleneck. The synthesis of these materials—whether for Metal-Organic Frameworks (MOFs), corrosion inhibition, or drug delivery—relies on a "Goldilocks" pH zone.

-

Too Acidic (pH < 1.5): Phosphonate ligands are fully protonated (

), reducing their ability to chelate -

Too Basic (pH > 5.0):

hydrolysis kinetics accelerate, leading to the formation of thermodynamically stable but unwanted iron (hydr)oxides (e.g., Goethite, Hematite) rather than the target phosphonate.

This guide provides the mechanistic logic, troubleshooting workflows, and validated protocols to navigate this competition.

Module 1: The Thermodynamics of Precipitation

To control the phase purity, you must understand the Speciation Tug-of-War . You are not just mixing two reagents; you are managing a three-way competition between protons (

The Competitive Mechanism

-

Ligand Protonation (

Effect): Phosphonic acids ( -

Iron Hydrolysis (

Effect): -

The Optimization Window: Your goal is to reach a pH where the phosphonate is partially deprotonated (

or

Visualizing the Competition:

Figure 1: The Speciation Tug-of-War. Successful precipitation requires balancing Ligand deprotonation against Iron hydrolysis.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of your synthesis failure.

| Symptom | Visual Cue | Probable Cause | Corrective Action |

| No Precipitation | Solution remains clear or pale yellow. | pH too low (< 1.5). Ligands are fully protonated ( | Slowly titrate with 0.1M NaOH or dilute |

| Impure Phase | Precipitate is Red/Brown or Orange. | pH too high (> 5.0). Formation of Iron(III) Hydroxides/Oxides (Goethite/Hematite) due to hydrolysis. | STOP. Acidify immediately. For future runs, use a buffer (e.g., Acetate) or slow down base addition. Verify Fe:P stoichiometry. |

| Amorphous Gel | Thick, gelatinous sludge; no XRD peaks. | Kinetic entrapment. pH increased too rapidly, causing massive, disordered nucleation. | Slower Synthesis. Use hydrothermal conditions (see Protocol B) or reduce reactant concentration. Allow "aging" (Ostwald ripening) at pH 2–3. |

| Low Yield | Supernatant is yellow. | Non-stoichiometric ratio. Excess | Check supernatant with SCN- test. Adjust Fe:Phosphonate ratio (usually 1:1 or 2:3 depending on ligand denticity). |

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use phosphate buffers (PBS) to control pH?

A: No. Phosphate ions (

Q: Why does my MIL-100(Fe) synthesis require pH < 3? A: MOFs like MIL-100 require reversible bond formation to correct defects during crystal growth. At pH < 3, the equilibrium allows bonds to break and reform (error correction), leading to high crystallinity. At higher pH, the bonds "lock" instantly, resulting in amorphous solids.

Q: My ligand is hydrophobic. How do I dissolve it without raising the pH too high? A: Dissolve the ligand in a minimal amount of organic solvent (ethanol/DMF) or high-pH stock solution, then add this dropwise to the acidic Iron solution. This ensures the final mixture remains in the acidic "safe zone" during mixing.

Module 4: Validated Experimental Protocols

Protocol A: Controlled Titration for Amorphous/Polycrystalline Synthesis

Best for: Preliminary screening of new ligands or bulk precipitation.

-

Preparation:

-

Solution A: Dissolve 1.0 eq of Phosphonic Acid ligand in deionized water. (If insoluble, add 1M NaOH dropwise until clear, then re-acidify to pH ~2 with dilute HCl).

-

Solution B: Dissolve 1.0 eq of

or

-

-

Mixing:

-

Add Solution A to Solution B under vigorous stirring.

-

Observation: The pH will likely drop due to proton release upon complexation.

-

-

The "Critical Step" (pH Adjustment):

-

Monitor pH continuously.

-

Add 0.1M NaOH at a rate of 0.5 mL/min .

-

Stop Point: As soon as permanent turbidity (cloudiness) appears. Record this pH (

). -

Self-Validation: Centrifuge a small aliquot. The supernatant should be lighter in color than the starting solution, indicating Fe consumption.

-

-

Aging:

-

Stir for 4–24 hours. Do not raise pH further, or you risk hydroxide contamination.

-

Protocol B: Hydrothermal Optimization (Crystalline/MOF Focus)

Best for: Growing X-ray quality crystals (e.g., MIL-100 analogs).

-

Stoichiometry: Mix Fe source and Phosphonate ligand in a Teflon liner (Ratio 1:1 or 1:1.5).

-

pH Setting:

-

Thermal Drive:

-

Workup:

-

Filter hot. Wash with water and ethanol.

-

Validation: XRD should show sharp peaks. A broad "hump" indicates the pH was likely too high (fast precipitation) or temperature too low.

-

Workflow Diagram for Protocol Selection:

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on material requirements.

References

-

Mechanism of Iron Precipit

- Senn, A. C., Kaegi, R., Hug, S. J., Hering, J. G., & Voegelin, A. (2015). Composition and Structure of Fe(III)-Precipitates Formed by Fe(II) Oxidation in Water at Near-Neutral pH: Interdependent Effects of Phosphate, Silicate and Ca. Geochimica et Cosmochimica Acta.

-

(Contextual validation via ACS Environmental Science & Technology similar studies).

-

MOF Synthesis Optimiz

- Horcajada, P., et al. (2007). Synthesis and catalytic properties of MIL-100(Fe), an iron(III) carboxylate with large pores.

-

Iron Phosphonate Speci

- Tircsó, G., et al. (2011). Equilibrium and Kinetic Studies of Iron(III)

-

Phosphon

- Boels, L., et al. (2012). Phosphonate removal from wastewater: The importance of iron complexation.

-

General Pourbaix & Speciation D

- FactSage / ResearchGate Data on Fe(III)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iron and its complexation by phenolic cellular metabolites: From oxidative stress to chemical weapons - PMC [pmc.ncbi.nlm.nih.gov]

Fe-P Nano Support Hub: Controlling Particle Size of Iron(III) Phosphonate Hydrate Nanoparticles

Status: Operational Operator: Senior Application Scientist Ticket: #FeP-Size-Control-001

Welcome to the technical support center for Iron(III) Phosphonate coordination polymer nanoparticles (CPNs). Unlike standard iron oxides, these materials are hybrid organic-inorganic networks where the phosphonate group (

This guide addresses the precise control of particle size, preventing the "infinite network" (gel) formation while ensuring the "hydrate" status essential for applications like T1-weighted MRI contrast enhancement.

Module 1: The "Golden Parameters" of Size Control

User Query: "My particles are too large (>200 nm) or polydisperse. Which parameters actually control the diameter?"

Diagnosis:

In coordination polymer synthesis, particle size is a competition between Nucleation Rate (

The Control Matrix

| Parameter | Adjustment for Smaller Size | Mechanism |

| [Fe]:[P] Ratio | Increase Phosphonate (Ligand) Excess | Capping Effect: Excess phosphonate groups coat the surface, terminating the coordination network growth. |

| pH | Increase (within 5-9 range) | Supersaturation: Higher pH deprotonates phosphonic acid, increasing reaction kinetics ( |

| Solvent | Use Reverse Microemulsion ( | Confinement: Physically limits growth within water nanodroplets. |

| Temperature | Decrease (for precipitation) | Kinetic Control: Slower growth allows stabilizers to attach effectively. |

Module 2: Synthesis Protocols & Workflows

User Query: "I need a reproducible protocol. Aqueous precipitation gives me sludge, but microemulsions are messy. What do you recommend?"

Recommendation: Choose your method based on the required size regime.

Method A: Aqueous Precipitation (Target: 50–150 nm)

Best for: Scalability and drug delivery carriers.

-

Prepare Precursors: Dissolve

in DI water. Dissolve Phosphonic Acid (e.g., ATMP, DTPMP) in separate DI water. -

pH Adjustment (Critical): Adjust the phosphonate solution pH to 6.5–7.0 using NaOH. Reason: This ensures the phosphonate is partially deprotonated (

or -

Rapid Mixing: Inject the Fe(III) solution into the Phosphonate solution under vigorous stirring (1000+ RPM) .

-

Note: Do not add Phosphonate to Iron. Adding Ligand to Metal often causes local stoichiometric imbalances leading to large aggregates.

-

-

Aging: Stir for 2-4 hours. The mixture will turn turbid/colloidal.

-

Isolation: Centrifuge (15,000 g) and wash with Ethanol/Water (1:1).

Method B: Reverse Microemulsion (Target: <50 nm)

Best for: MRI Contrast Agents (ultra-small) and high monodispersity.

-

Oil Phase: Mix Cyclohexane + Surfactant (Triton X-100 or CTAB) + Co-surfactant (n-Hexanol).

-

Water Phase: Create two separate microemulsions:

-